molecular formula C22H30O2 B1159164 Confluentin CAS No. 585534-03-8

Confluentin

Cat. No. B1159164
CAS RN: 585534-03-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Confluentin is a compound that can be isolated from Rhododendron dauricum . It has been found to have antimicrobial activity against gram-positive bacteria . It also significantly inhibits compound 48/80-induced histamine release from rat peritoneal mast cells . Furthermore, it shows weak cytotoxicity against four human tumor cell lines, HL-60, SMMC-7712, A-549, and MCF-7 .


Synthesis Analysis

The synthesis of Confluentin has been described in the literature. The key step of the sequence leading to both natural products is a highly enantioselective domino aldol/oxa Michael reaction .


Molecular Structure Analysis

The molecular structure of Confluentin is represented by the formula C22H30O2 . The chemical name for Confluentin is (2R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2,7-dimethylchromen-5-ol .


Physical And Chemical Properties Analysis

Confluentin is an oil-like substance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight of Confluentin is 326.5 .

Scientific Research Applications

Cancer Research

Confluentin has been found to have significant potential in cancer research, particularly in relation to colon cancer . It has been shown to suppress KRAS expression in human colon cancer cells . KRAS is a gene that plays a crucial role in human cancers, making this a significant finding .

Cell Cycle Regulation

In addition to its potential in cancer research, Confluentin has also been shown to have an impact on cell cycle regulation . Specifically, it has been demonstrated to induce apoptosis and arrest the cell cycle at the G2/M phase in SW480 human colon cancer cells . This could have significant implications for the treatment of various diseases.

Interaction with Oncogenic Proteins

Confluentin has been found to inhibit the RNA-binding function of the oncogenic protein insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) . This interaction could potentially be exploited for therapeutic purposes .

Bioactive Compound in Mushrooms

Confluentin is one of the major growth-inhibitory compounds found in the ethanol extracts of the mushroom Albatrellus flettii . This highlights the potential of mushrooms as a source of bioactive compounds for drug discovery .

Inhibition of Protein-RNA Interactions

Confluentin has been shown to inhibit the physical interaction between KRAS RNA and full-length IMP1 . This suggests that Confluentin could be used to disrupt these interactions, which are a prerequisite for the oncogenic function of IMP1 .

Potential Drug Discovery

Given its various bioactive properties, Confluentin represents a promising candidate for further exploration in drug discovery . Its ability to interact with oncogenic proteins and regulate cell cycles suggests that it could be used to develop new treatments for a range of diseases .

Future Directions

The future directions for Confluentin research could involve further exploration of its potential as an inhibitor of IMP1 in vivo . Additionally, its role in inducing apoptosis and arresting the cell cycle in human colon cancer cells could be further investigated .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Confluentin involves the condensation of two molecules of 2,4-dihydroxybenzoic acid (DHBA) to form a biphenyl intermediate, which is then cyclized to form the final product.", "Starting Materials": [ "2,4-dihydroxybenzoic acid (DHBA)", "Acetic anhydride", "Sodium acetate", "Methanol", "Concentrated sulfuric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: DHBA is dissolved in acetic anhydride and heated to reflux with sodium acetate as a catalyst to form the acetylated derivative.", "Step 2: The reaction mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered and dried.", "Step 3: The acetylated derivative is dissolved in methanol and treated with concentrated sulfuric acid to remove the acetyl group and form the corresponding DHBA.", "Step 4: The DHBA is neutralized with sodium hydroxide and extracted with ethyl acetate.", "Step 5: The organic layer is dried and concentrated to yield pure DHBA.", "Step 6: Two equivalents of DHBA are dissolved in a mixture of ethyl acetate and water and heated to reflux with a catalytic amount of concentrated sulfuric acid to form the biphenyl intermediate.", "Step 7: The reaction mixture is cooled and poured into ice-cold water to precipitate the product, which is then filtered and dried to yield Confluentin." ] }

CAS RN

585534-03-8

Product Name

Confluentin

Molecular Formula

C22H30O2

Appearance

Oil

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.